4-Nonylphenyl acetate
Overview
Description
4-Nonylphenyl acetate is an organic compound with the molecular formula C17H26O2. It is a derivative of nonylphenol, where the hydroxyl group of nonylphenol is replaced by an acetate group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nonylphenyl acetate can be synthesized through the esterification of 4-nonylphenol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The general reaction scheme is as follows:
4-Nonylphenol+Acetic Anhydride→4-Nonylphenyl Acetate+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor where 4-nonylphenol and acetic anhydride are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Nonylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to 4-nonylphenol and acetic acid.
Oxidation: The nonyl side chain can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 4-Nonylphenol and acetic acid.
Oxidation: Oxidized derivatives of the nonyl side chain.
Substitution: Various substituted phenyl acetates.
Scientific Research Applications
4-Nonylphenyl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nonylphenyl acetate involves its interaction with biological molecules. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones in the body. It binds to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions. The molecular targets include estrogen receptors and other hormone-related pathways.
Comparison with Similar Compounds
4-Nonylphenyl acetate is similar to other alkylphenol acetates, such as:
- 4-Octylphenyl Acetate
- 4-Decylphenyl Acetate
- 4-Dodecylphenyl Acetate
Uniqueness: The uniqueness of this compound lies in its specific nonyl side chain, which imparts distinct chemical and physical properties compared to other alkylphenol acetates. Its specific interactions with biological systems and its applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
(4-nonylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)19-15(2)18/h11-14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFMIAHEQSHOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278105 | |
Record name | 4-nonylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32604-44-7 | |
Record name | NSC6059 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nonylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nonylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.